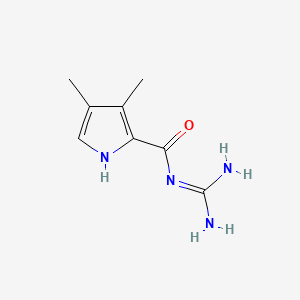
H-D-4-Pal-OH.2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-4-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is an alanine derivative . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of H-D-4-Pal-OH.2HCl is C8H12Cl2N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 .Physical And Chemical Properties Analysis
H-D-4-Pal-OH.2HCl is a solid substance at room temperature . It has a molecular weight of 239.1 . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Proteomics Studies
“H-D-4-Pal-OH.2HCl” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in a comprehensive way.
Solid Phase Peptide Synthesis Techniques
This compound is potentially useful for solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to synthesize peptides, which are chains of amino acids, in the laboratory. This technique could be used to create specific peptides for research purposes.
Synthesis of Bipyridine Derivatives
The compound “3-(4-Pyridyl)-d-alanine.2hcl” is related to pyridine derivatives, which are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, it could be used in the synthesis of bipyridine derivatives.
Pharmacological Applications
The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in the synthesis of compounds for pharmacological applications.
Antioxidant Research
Bipyridine compounds, which are related to “3-(4-Pyridyl)-d-alanine.2hcl”, have been investigated for their potential as antioxidants . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into oxidative stress and related processes.
Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into transition-metal catalysis.
Safety And Hazards
The safety information for H-D-4-Pal-OH.2HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-XCUBXKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-4-Pal-OH.2HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[2,5-Bis(decyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol)](/img/structure/B573273.png)
![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)




![Methyl 2-[(2-cyanoethyl)amino]benzoate](/img/structure/B573285.png)

